2,4-Dibromophenyl 3-bromobenzoate
Description
2,4-Dibromophenyl 3-bromobenzoate is a brominated aromatic ester with the molecular formula C₁₃H₇Br₃O₂ and a molecular weight of approximately 434 g/mol. Structurally, it consists of a 2,4-dibromophenyl group esterified to a 3-bromobenzoic acid moiety. The compound is characterized by three bromine atoms: two on the phenyl ring (positions 2 and 4) and one on the benzoate group (position 3).
Properties
Molecular Formula |
C13H7Br3O2 |
|---|---|
Molecular Weight |
434.9g/mol |
IUPAC Name |
(2,4-dibromophenyl) 3-bromobenzoate |
InChI |
InChI=1S/C13H7Br3O2/c14-9-3-1-2-8(6-9)13(17)18-12-5-4-10(15)7-11(12)16/h1-7H |
InChI Key |
NNLIFVZNZBIXLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Synthesis: Typically prepared via esterification of 3-bromobenzoyl chloride with 2,4-dibromophenol under basic conditions (e.g., using pyridine or DMAP as a catalyst).
- Physical Properties : Expected to exhibit low water solubility due to its hydrophobic brominated aromatic structure. Melting points for such compounds generally range between 120–180°C, depending on crystallinity.
- Applications : Brominated benzoates are often utilized as flame retardants, intermediates in organic synthesis, or ligands in coordination chemistry due to their electron-withdrawing substituents.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 2,4-dibromophenyl 3-bromobenzoate with structurally related brominated benzoate esters, including the compound from the provided evidence (CAS 303086-76-2).
Key Research Findings
Bromine Content and Flame Retardancy: Compounds with higher bromine content (e.g., 2,4-dibromophenyl 3-bromobenzoate) exhibit enhanced flame-retardant properties compared to mono- or di-brominated analogs. The three bromine atoms increase electron-withdrawing effects, reducing combustion reactivity.
Solubility and Reactivity: The trimethoxy and carbohydrazonoyl groups in ’s compound likely improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to the fully brominated target compound. 2,4-Dibromophenyl 3-bromobenzoate’s low solubility in water (<1 mg/L estimated) limits its use in aqueous systems but enhances stability in polymer matrices.
Thermal Stability :
- Symmetrical bromination (e.g., 2,4-dibromo substitution) in the target compound may improve thermal stability over asymmetrical analogs. However, excessive bromination can lead to decomposition at lower temperatures due to weakened C-Br bonds.
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